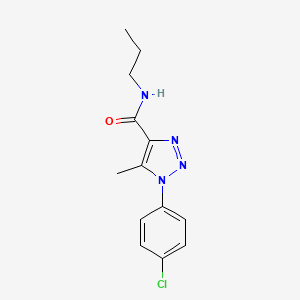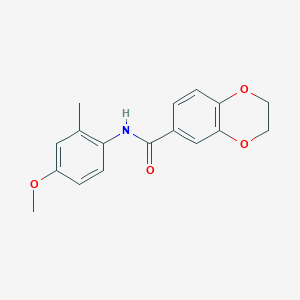![molecular formula C14H16N2O6 B4675892 1-[3-(3-methyl-4-nitrophenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4675892.png)
1-[3-(3-methyl-4-nitrophenoxy)propoxy]-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-[3-(3-methyl-4-nitrophenoxy)propoxy]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPP, and it is a pyrrolidinedione derivative. MPP has been found to possess several biological properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of MPP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell growth. MPP has also been found to regulate the expression of certain genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
MPP has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in the inflammatory response. MPP has also been found to induce apoptosis in cancer cells and inhibit their growth. Additionally, MPP has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields with excellent purity. MPP is also soluble in common organic solvents, making it easy to handle in the lab. However, MPP has some limitations. It has low water solubility, which can make it difficult to use in aqueous solutions. Additionally, MPP has not been extensively studied for its toxicity, so caution should be taken when handling this compound.
Orientations Futures
There are several future directions for research on MPP. One area of interest is the development of MPP-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MPP could be investigated for its potential as an anti-inflammatory and anti-cancer agent. Further research is also needed to fully understand the mechanism of action of MPP and its potential side effects.
Conclusion
In conclusion, 1-[3-(3-methyl-4-nitrophenoxy)propoxy]-2,5-pyrrolidinedione is a promising compound with several potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and neuroprotective properties and has been extensively studied for its potential as a drug candidate. Further research is needed to fully understand the mechanism of action of MPP and its potential side effects.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. MPP has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, MPP has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[3-(3-methyl-4-nitrophenoxy)propoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-10-9-11(3-4-12(10)16(19)20)21-7-2-8-22-15-13(17)5-6-14(15)18/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSNRLOACBJRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCON2C(=O)CCC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Methyl-4-nitrophenoxy)propoxy]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4675813.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4675816.png)
![2-{2-[(cyclohexylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4675819.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B4675827.png)
![2-[8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B4675829.png)
![4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4675837.png)
![N-(3-{N-[(2-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B4675851.png)


![2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4675883.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4675890.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4675903.png)

![N-1,3-benzodioxol-5-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4675913.png)